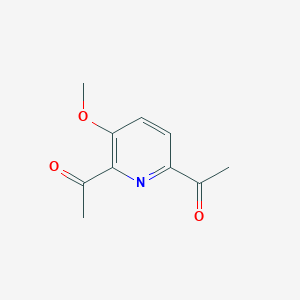

1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one

Beschreibung

1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one is a pyridine-derived ketone characterized by a methoxy group at the 5-position and an acetyl group at the 6-position of the pyridine ring. This compound is of interest in organic synthesis due to its electron-rich aromatic system, which facilitates diverse reactivity in coupling, condensation, and annulation reactions.

Eigenschaften

Molekularformel |

C10H11NO3 |

|---|---|

Molekulargewicht |

193.20 g/mol |

IUPAC-Name |

1-(6-acetyl-5-methoxypyridin-2-yl)ethanone |

InChI |

InChI=1S/C10H11NO3/c1-6(12)8-4-5-9(14-3)10(11-8)7(2)13/h4-5H,1-3H3 |

InChI-Schlüssel |

QAZVYTPODHCIBB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=NC(=C(C=C1)OC)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one typically involves the acetylation of 5-methoxypyridin-2-yl derivatives. One common method includes the reaction of 5-methoxypyridin-2-yl with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The acetyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one with structurally related pyridine and heterocyclic ketones, emphasizing substituent effects, synthetic methods, and functional properties.

Structural Analogues in the Pyridine Family

Key Observations :

- Electronic Effects : The methoxy group in the target compound donates electrons via resonance, increasing the pyridine ring’s electron density compared to methyl or halogen substituents. This enhances its participation in electrophilic substitutions .

Heterocyclic Ketones Beyond Pyridine

Key Observations :

- Reactivity : Thiophene- and furan-based ketones (e.g., 1-(thiophen-2-yl)ethan-1-one ) show higher reactivity in radical-mediated annulations due to their electron-rich cores, whereas pyridine derivatives require metal catalysts (e.g., CuI) for similar transformations .

- Biological Activity : Benzofuran-derived ketones demonstrate stronger antimicrobial activity compared to pyridine analogs, likely due to enhanced membrane permeability .

Physicochemical Properties

Insights :

- The target compound’s solubility profile is intermediate between pyridine and benzofuran analogs, likely due to the methoxy group’s polarity .

Biologische Aktivität

1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active molecules, which positions it as a candidate for further pharmacological studies. The following sections will delve into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a pyridine ring substituted with an acetyl group and a methoxy group. This unique structure is believed to contribute to its interaction with biological targets, enhancing its therapeutic potential.

The biological activity of 1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one appears to be mediated through interactions with various receptors and enzymes. It has been observed to exhibit:

- Dopamine Receptor Modulation : Research indicates that compounds similar to 1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one can act as selective agonists for dopamine receptors, particularly the D3 subtype, which is associated with neuroprotection and modulation of motor control .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or anticancer effects. Its structural resemblance to known inhibitors suggests that it could interfere with target enzymes' activity.

Pharmacological Studies

Several studies have investigated the pharmacological effects of related compounds, providing insights into the potential applications of 1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one:

- Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective properties in animal models of neurodegeneration, suggesting that 1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one may also possess similar protective effects against conditions like Parkinson's disease .

- Anticancer Activity : Preliminary studies indicate that pyridine derivatives can exhibit cytotoxic effects on cancer cell lines, which may be attributed to their ability to induce apoptosis or inhibit cell proliferation .

Structure-Activity Relationships (SAR)

The SAR of pyridine derivatives highlights the importance of substituent positioning on biological activity:

| Compound | Substituents | Biological Activity |

|---|---|---|

| 1 | Methoxy at position 5 | Moderate D3R affinity |

| 2 | Acetyl at position 6 | Enhanced neuroprotective effects |

| 3 | Methyl instead of methoxy | Altered binding affinity |

The presence of the methoxy group at position 5 and the acetyl group at position 6 are crucial for maintaining the desired pharmacological profile, influencing both receptor binding and enzyme inhibition capabilities.

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Study on D3 Agonists : A study focused on D3 dopamine receptor agonists revealed that certain structural modifications could enhance selectivity and potency, underscoring the potential for optimizing 1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one for therapeutic use .

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that related pyridine derivatives exhibited significant cytotoxic effects, reinforcing the need for further exploration into the anticancer properties of 1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.